molecular formula C14H19F3N2 B14226861 (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820983-26-4

(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B14226861
CAS No.: 820983-26-4
M. Wt: 272.31 g/mol
InChI Key: LRZAKSNKVRQOSQ-LBPRGKRZSA-N
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Description

(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine ring substituted with an ethyl group and a trifluoromethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethylphenylmethyl halide in the presence of a base to form the desired product.

    N-Ethylation: The final step involves the ethylation of the nitrogen atom in the pyrrolidine ring using an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-N-Methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
  • (3S)-N-Ethyl-N-{[2-(fluoromethyl)phenyl]methyl}pyrrolidin-3-amine
  • (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine

Uniqueness

(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various research applications.

Properties

CAS No.

820983-26-4

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

(3S)-N-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C14H19F3N2/c1-2-19(12-7-8-18-9-12)10-11-5-3-4-6-13(11)14(15,16)17/h3-6,12,18H,2,7-10H2,1H3/t12-/m0/s1

InChI Key

LRZAKSNKVRQOSQ-LBPRGKRZSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2

Canonical SMILES

CCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2

Origin of Product

United States

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